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Compound of Interest

Methyl 6-fluoropyridine-3-
Compound Name:
carboxylate

Cat. No.: B072951

An In-depth Technical Guide to Methyl 6-
fluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of
Methyl 6-fluoropyridine-3-carboxylate, a key building block in medicinal chemistry and
organic synthesis. The information is compiled for professionals engaged in research and
development who require detailed technical data, including molecular identifiers,
physicochemical properties, reactivity profiles, and experimental guidelines.

Core Compound Identifiers

Methyl 6-fluoropyridine-3-carboxylate, also known as Methyl 6-fluoronicotinate, is a
fluorinated pyridine derivative. Its unique electronic properties, conferred by the fluorine atom
and the ester group, make it a valuable intermediate in the synthesis of pharmaceuticals and
agrochemicals.[1][2] The fundamental identifiers for this compound are summarized below.
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Identifier Value Reference
CAS Number 1427-06-1 [31[4]1[5]1[6]
Molecular Formula C7HeFNO:2 [311415][6]
Molecular Weight 155.13 g/mol [311415][6]
methyl 6-fluoropyridine-3-
IUPAC Name Y by
carboxylate
Methyl 6-fluoronicotinate, 6-
Fluoronicotinic acid methyl
Synonyms o [6][7]
ester, 6-Fluoropyridine-3-
carboxylic acid methyl ester
nChi 1S/C7H6FNO2/c1-11-7(10)5-
n
2-3-6(8)9-4-5/h2-4H,1H3
HLYBWNNPVXFCPZ-
INChl Key [3]
UHFFFAOYSA-N
SMILES COC(=0O)clccc(F)ncl
MDL Number MFCD03095098 [4]

Physicochemical Properties

The physical properties of Methyl 6-fluoropyridine-3-carboxylate are critical for its handling,

storage, and application in synthetic chemistry. The compound exists as solid flakes at room

temperature.
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Property Value Reference
Appearance Flakes

Melting Point 48-52 °C [3]

Flash Point 98.9 °C (210.0 °F)

Boiling Point Data not readily available

Solubility Data not readily available

pKa Data not readily available

Storage Store at 2-8°C in a refrigerator.  [6]

Reactivity and Stability

The reactivity of Methyl 6-fluoropyridine-3-carboxylate is dominated by two primary features:
the susceptibility of the fluoropyridine ring to nucleophilic aromatic substitution (SNAr) and the
reactivity of the methyl ester group.

e Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient aromatic
system, which facilitates nucleophilic attack. The presence of a highly electronegative
fluorine atom further activates the ring for SNAr reactions.[8][9] The reaction of 2-
fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding
reaction with 2-chloropyridine, highlighting the excellent leaving group ability of fluoride in
this context.[8][9] Therefore, the fluorine atom at the 6-position of Methyl 6-fluoropyridine-
3-carboxylate can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides,
thiols) to generate diverse functionalized pyridine derivatives.

o Ester Group Reactivity: The methyl ester at the 3-position can undergo standard ester

transformations. These include:

o Hydrolysis: Conversion to the corresponding carboxylic acid (6-fluoropyridine-3-carboxylic

acid) under acidic or basic conditions.

o Amidation: Reaction with amines to form amides, a common transformation in drug

development.[9]
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o Reduction: Reduction to the corresponding alcohol (6-fluoropyridin-3-yl)methanol using
reducing agents like lithium aluminum hydride.

The compound should be stored in a cool, dry place away from strong oxidizing agents to
ensure its stability.

Spectral Data (Reference)

While specific spectral data for Methyl 6-fluoropyridine-3-carboxylate is not available in the
cited literature, data for the closely related isomer, Methyl 3-fluoropyridine-4-carboxylate,
provides a reliable reference for expected spectral characteristics.[2]
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Technique

Expected Characteristics
(based on isomer Methyl 3-
fluoropyridine-4-
carboxylate)

Reference

1H-NMR

Signals for the methoxy group
protons (-OCHs) and three
aromatic protons. Aromatic
signals will exhibit
characteristic proton-fluorine
coupling constants (3JHF and
4JHF).

[2]

BC-NMR

Signals for the ester carbonyl
carbon, the methoxy carbon,
and five aromatic carbons. The
carbon directly bonded to
fluorine (C-6) will show a large
one-bond C-F coupling
constant (*JCF = 250-270 Hz),
with smaller two- and three-
bond couplings observed for

adjacent carbons.

[2]

19F-NMR

A single resonance for the
fluorine atom, likely appearing
as a multiplet due to coupling

with adjacent aromatic protons.

[2]

IR Spectroscopy

Characteristic absorption
bands for the C=0 stretch of
the ester (around 1740 cm™1),
C-F bond vibrations, and
aromatic C-H and C=C/C=N

stretches.

[2]
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A molecular ion peak (M™*)
corresponding to the

Mass Spectrometry (MS) ) [2]
compound's molecular weight

(m/z = 155).

Experimental Protocols

A. Synthesis via Nucleophilic Aromatic Substitution (Halogen Exchange)

This protocol describes a plausible method for the synthesis of Methyl 6-fluoropyridine-3-
carboxylate from its chloro-analogue, Methyl 6-chloropyridine-3-carboxylate, based on
established SNAr chemistry.[2][10]

Materials:

e Methyl 6-chloropyridine-3-carboxylate

¢ Anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF)

e Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane

o Ethyl Acetate (EtOAC)

» Pentane or Hexane

¢ Brine (saturated aq. NacCl)

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (NazSOa)
o Nitrogen or Argon gas supply

Procedure:

o Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux
condenser, add Methyl 6-chloropyridine-3-carboxylate (1.0 eq) and anhydrous cesium
fluoride (3.0-5.0 eq).
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» Solvent Addition: Add anhydrous DMSO via syringe under an inert atmosphere (e.g.,
Nitrogen). The volume should be sufficient to create a stirrable slurry.

e Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring.

e Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a
suitable eluent system (e.g., 4:1 Ethyl Acetate/Pentane). The disappearance of the starting
material spot and the appearance of a new product spot will indicate reaction completion.

o Workup: Once the reaction is complete, cool the mixture to room temperature. Add distilled
water to dissolve the fluoride salts and quench the reaction.

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with
Ethyl Acetate (3 x volumes).

» Washing: Combine the organic layers and wash with water and then with brine to remove
residual DMSO and salts.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa4 or Na2SOa, filter,
and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

B. Purification and Characterization
Purification:

e The crude product can be purified by flash column chromatography on silica gel. A gradient
elution system, starting with a non-polar solvent like hexane and gradually increasing the
polarity with ethyl acetate, is typically effective.

Characterization:
e TLC: To confirm purity, run a TLC of the purified fractions against the starting material.

* NMR Spectroscopy: Dissolve a sample of the pure product in an appropriate deuterated
solvent (e.g., CDCIs) and acquire tH, 13C, and *®F-NMR spectra to confirm the structure.

e Mass Spectrometry: Obtain a mass spectrum to verify the molecular weight of the
compound.
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The following diagram illustrates a generalized workflow for the synthesis and analysis of
Methyl 6-fluoropyridine-3-carboxylate.

‘Workup & Isolation

- [ Extract with
Synthesis orcompon | Quench with Water }——| iyl catais Dry and Concentrate |
rboxyl: 120450 °C Heatin e 5
Anhydrous DMSO Purification & Analysis
nnnnnn

u
| TLC Monitoring | 5| Flash Chromatography BMRIMSNS Pure Product
node_product l—' "1 Analysis

Click to download full resolution via product page

Generalized workflow for synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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